4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Description
The compound 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic molecule that features multiple functional groups, including phenyl, pyrazole, methoxy, ethoxy, and hydroxyl groups
Properties
Molecular Formula |
C30H30N4O4 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
4-[(4-ethoxy-3-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H30N4O4/c1-5-38-24-17-16-21(18-25(24)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3 |
InChI Key |
FYNVXIRZHARHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution reactions: Introduction of the phenyl groups and other substituents can be carried out using electrophilic aromatic substitution reactions.
Etherification and hydroxylation: The ethoxy and methoxy groups can be introduced via etherification reactions, while hydroxyl groups can be added through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming simpler hydrocarbons.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alkanes, alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in inflammatory pathways.
Receptor modulators: May interact with biological receptors to modulate their activity.
Medicine
Anti-inflammatory agents: Potential use in the development of drugs to treat inflammatory conditions.
Analgesics: May be explored for pain relief applications.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Pharmaceuticals: Use in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. It may also modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-[(4-ethoxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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